molecular formula C10H14O3 B1359784 Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate CAS No. 487-51-4

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Cat. No.: B1359784
CAS No.: 487-51-4
M. Wt: 182.22 g/mol
InChI Key: VLTANIMRIRCCOQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as 4-Carbethoxy-3-methyl-2-cyclohexen-1-one, is an organic compound that is primarily used as a reagent in the synthesis of many natural products . The primary targets of this compound are the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids .

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is treated with base to induce cyclization. Finally, heat is applied to generate this compound .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids . These compounds play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles in plant physiology.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of natural products. By acting as a reagent in these synthesis processes, this compound contributes to the production of sterols, trisporic acids, and terpenoids .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is involved in the synthesis of sterols and terpenoids, where it acts as a key intermediate . The compound’s interactions with enzymes such as cyclohexenone reductase and other oxidoreductases are crucial for its role in these biochemical pathways . These interactions typically involve the reduction or oxidation of the compound, leading to the formation of more complex structures.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of sterols and terpenoids suggests that it may impact lipid metabolism and membrane synthesis . Additionally, its interactions with cellular enzymes can lead to changes in metabolic flux and the regulation of metabolic pathways . These effects are essential for maintaining cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, facilitating their catalytic activity. For example, its interaction with cyclohexenone reductase involves the reduction of the compound, leading to the formation of reduced intermediates . These intermediates can then participate in further biochemical reactions, contributing to the synthesis of complex organic molecules. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a boiling point of 268-272°C and a density of 1.078 g/mL at 25°C . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to facilitate the synthesis of sterols and terpenoids without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . These threshold effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of sterols and terpenoids . The compound interacts with enzymes such as cyclohexenone reductase and other oxidoreductases, facilitating the reduction and oxidation reactions necessary for the formation of these complex molecules . Additionally, the compound’s role in lipid metabolism suggests that it may influence metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can participate in biochemical reactions. The compound’s distribution is also influenced by its physicochemical properties, such as its density and refractive index . These properties determine how the compound is absorbed, distributed, and metabolized within biological systems.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, its interactions with enzymes and proteins in the endoplasmic reticulum and mitochondria are essential for its role in lipid metabolism and energy production . These localization mechanisms ensure that the compound is available at the right place and time to participate in biochemical reactions.

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pyrrolidinium acetate, pyrrolidine, and hydrogen chloride . Major products formed from these reactions include alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates and esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid .

Scientific Research Applications

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate is used extensively in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
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InChI

InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTANIMRIRCCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801029631
Record name Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Molecular Weight

182.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
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CAS No.

487-51-4
Record name Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Record name 4-Carbethoxy-3-methyl-2-cyclohexen-1-one
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Record name Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Record name Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
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Record name 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of Hagemann's ester in organic chemistry?

A1: Hagemann's ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) serves as a versatile building block in organic synthesis, particularly for constructing alkyl-substituted cyclohexenones. Its structure allows for various modifications, including:

  • Alkylation: Hagemann's ester can be alkylated at the C-1 and C-3 positions. [, , ] The ratio of C-1 to C-3 alkylation can be influenced by reaction conditions and the nature of the electrophile. For instance, Michael reactions with Hagemann's ester generally yield a higher proportion of C-1 alkylated products compared to simple alkylations using alkyl halides.
  • Derivatization: The ester functionality can be readily converted to other functional groups, expanding the synthetic utility of Hagemann's ester.
  • Cyclization Reactions: Hagemann's ester can undergo regioselective cyclizations under specific conditions to yield various cyclic compounds. For example, in the presence of pyrrolidinium acetate, it cyclizes to form alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates.

Q2: How does the substitution pattern of Hagemann's ester influence its reactivity towards aryl-lead triacetates?

A2: Research indicates that the presence and position of substituents on the Hagemann's ester ring system significantly impact its reactivity with aryl-lead triacetates.

  • Unsubstituted and C-1 substituted derivatives: Both this compound (Hagemann's ester) (7) and Ethyl 4-oxocyclohex-2-enecarboxylate (10a) undergo regioselective arylation predominantly at the C-1 position.
  • C-3 substituted derivatives: Compounds bearing substituents at the C-3 position exhibit lower yields and a loss of regioselectivity. For instance, compounds with C-3 substituents (14) and (16) show arylation at both C-1 and C-3.
  • C-6 substituted derivatives: Similar to C-3 substituted derivatives, the presence of a methyl group at the C-6 position also results in arylation at both C-1 and C-3.

Q3: What is a notable improvement in the synthesis of Hagemann's ester?

A3: Researchers have developed an improved procedure for synthesizing Hagemann's ester, enhancing its accessibility for various applications. While the specific details of this improved method were not elaborated upon in the provided abstracts, it signifies an important advancement in optimizing the synthesis of this valuable compound. This improved synthesis likely offers advantages such as higher yields, milder reaction conditions, or a more environmentally friendly approach compared to previous methods.

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